molecular formula C10H13N3O4S B1627634 1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine CAS No. 468104-07-6

1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine

Cat. No. B1627634
CAS RN: 468104-07-6
M. Wt: 271.3 g/mol
InChI Key: ZDRSNFHPZUULMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound is synthesized through the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The product is characterized spectroscopically and confirmed by X-ray diffraction study.

  • 1-Benzhydryl piperazine : A precursor compound with potential pharmacological activities .
  • 2-Nitro-benzenesulfonyl chloride : A reagent used for the introduction of the sulfonyl group .

Molecular Structure Analysis

The piperazine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral. Intermolecular hydrogen bonding interactions stabilize the structure .

Safety and Hazards

  • Safety Data Sheet (SDS) : Refer to the SDS for handling precautions .

properties

IUPAC Name

1-(2-nitrophenyl)sulfonylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S/c11-8-5-6-12(7-8)18(16,17)10-4-2-1-3-9(10)13(14)15/h1-4,8H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRSNFHPZUULMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595117
Record name 1-(2-Nitrobenzene-1-sulfonyl)pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine

CAS RN

468104-07-6
Record name 1-(2-Nitrobenzene-1-sulfonyl)pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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